Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Übersicht

Beschreibung

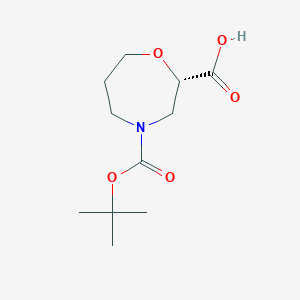

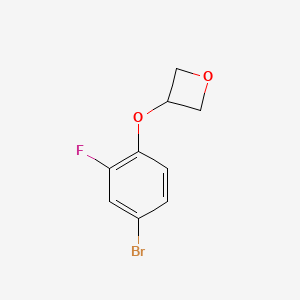

“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is an organic compound with the molecular formula C9H8BrNO5 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-bromo-2-methoxy-3-nitrobenzoate” were not found, similar compounds such as “Methyl 2-Bromo-3-nitrobenzoate” and “Methyl 3-Methoxy-2-nitrobenzoate” are synthesized from their respective benzoic acids and iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-methoxy-3-nitrobenzoate” consists of a benzene ring substituted with bromo, methoxy, and nitro groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 290.07 .Wissenschaftliche Forschungsanwendungen

- The compound “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been studied in the field of crystallography .

- The crystal structure of this compound was determined using a combination of spectroscopic and single crystal X-ray diffraction techniques .

- The data collected during this study can be used to understand the molecular structure and properties of similar compounds .

- A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones have been synthesized and characterized .

- These compounds were evaluated in vitro for inhibitory effect against α-glucosidase and α-amylase activities .

- Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose .

- Some of these compounds showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .

- “Methyl 2-bromo-5-methoxybenzoate” is used as a pharmaceutical intermediate .

- This compound can be used in the synthesis of various pharmaceutical products .

Crystallography

Medicinal Chemistry

Pharmaceutical Synthesis

Synthesis of Antagonists

- The compound “3-methylbenzoic acid” can be converted into “5-methyl-2-nitrobenzoic acid” through a multistep synthesis process .

- This process involves nitration, conversion from the nitro group to an amine, and bromination .

- The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .

- “2-Bromo-3-nitrobenzoic Acid Methyl Ester” is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .

- Balsalazide is used in the treatment of inflammatory bowel diseases .

- “Methyl 2-bromo-5-nitrobenzoate” may be used in chemical synthesis .

- This compound can be used to synthesize a variety of other chemicals .

- A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed .

- This process utilizes a high selectivity of substrates and a green nitrating process .

- This makes control of the reaction rate much easier .

Multistep Synthesis

Synthesis of Anti-inflammatory Drug

Chemical Synthesis

Green Process for Synthesis of 5-methyl-2-nitrobenzoic acid

- The compound “3-methylbenzoic acid” can be converted into “5-methyl-2-nitrobenzoic acid” through a multistep synthesis process .

- This process involves nitration, conversion from the nitro group to an amine, and bromination .

- The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .

- “5-Methyl-2-nitrobenzoic acid” is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed .

- Raltitrexed is an antimetabolite drug used in cancer chemotherapy .

- “2-Bromo-3-nitrobenzoic Acid Methyl Ester” is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .

- Balsalazide is used in the treatment of inflammatory bowel diseases .

Organic Synthesis

Synthesis of Anticancer Drugs

Pharmaceutical Intermediate

Chemical Synthesis

Safety And Hazards

“Methyl 5-bromo-2-methoxy-3-nitrobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXQLOPQTUYEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855809 | |

| Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

CAS RN |

67657-90-3 | |

| Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)

![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)

![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)